![molecular formula C7H7ClN2O B107076 2-Amino-5-chlorobenzamide CAS No. 5202-85-7](/img/structure/B107076.png)
2-Amino-5-chlorobenzamide
Overview
Description
2-Amino-5-chlorobenzamide is a chemical compound with the molecular formula C7H7ClN2O . It has a molecular weight of 170.59 g/mol . The IUPAC name for this compound is 2-amino-5-chlorobenzamide . It is also known by other names such as 5-Chloroanthranilamide and Benzamide, 2-amino-5-chloro- .
Molecular Structure Analysis
The molecular structure of 2-Amino-5-chlorobenzamide consists of a benzene ring substituted with an amino group (-NH2) at the 2 position and a chlorine atom at the 5 position . The benzene ring is also substituted with a carboxamide group (C=O-NH2) at the 1 position . The compound’s structure can be represented by the canonical SMILES notation: C1=CC(=C(C=C1Cl)C(=O)N)N .
Physical And Chemical Properties Analysis
2-Amino-5-chlorobenzamide has several computed properties. It has a molecular weight of 170.59 g/mol and an exact mass of 170.0246905 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 2 . It has a rotatable bond count of 1 . Its topological polar surface area is 69.1 Ų .
Scientific Research Applications
Organic Synthesis
2-Amino-5-chlorobenzamide: serves as a building block in organic synthesis. Its reactivity with other chemical agents, such as 2-Azido-benzoyl chloride , allows for the creation of complex molecules like 2-Azido-5’-chloro-2’-carboxamidobenzanilide . This compound can be further utilized in synthesizing a variety of organic molecules, which have potential applications in pharmaceuticals and agrochemicals.
Safety and Hazards
2-Amino-5-chlorobenzamide is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to avoid contact with skin, eyes, or clothing . Use of personal protective equipment and ensuring adequate ventilation is advised .
Mechanism of Action
Mode of Action
The compound’s interaction with its targets and any resulting changes are subjects of ongoing research .
Biochemical Pathways
Understanding the affected pathways and their downstream effects would require further investigation .
Pharmacokinetics
It is known that the compound is insoluble in water but soluble in organic solvents such as alcohols, ethers, and ketones . This solubility profile may influence its bioavailability and distribution within the body.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For 2-Amino-5-chlorobenzamide, it is known to be stable under typical room temperature conditions and decomposes at higher temperatures . It is also important to handle this compound in a well-ventilated environment and avoid skin and eye contact due to its potential irritant properties .
properties
IUPAC Name |
2-amino-5-chlorobenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2O/c8-4-1-2-6(9)5(3-4)7(10)11/h1-3H,9H2,(H2,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNRVZOZGQHHDAT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C(=O)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70199990 | |
Record name | Benzamide, 2-amino-5-chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70199990 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-5-chlorobenzamide | |
CAS RN |
5202-85-7 | |
Record name | 2-Amino-5-chlorobenzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5202-85-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Amino-5-chlorobenzamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005202857 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5202-85-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=142032 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzamide, 2-amino-5-chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70199990 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-amino-5-chlorobenzamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.628 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 2-Amino-5-chlorobenzamide | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QWK47WT7CP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is a key advantage of the novel synthesis method for 2-amino-5-chlorobenzamide described in the research?
A1: The research highlights a novel preparation method for 2-amino-5-chlorobenzamide that offers several advantages over traditional methods. Specifically, this method boasts a high yield, exceeding 85% for the final product []. This efficiency stems from the simplicity and practicality of the two-step synthesis process, making it a potentially more cost-effective and environmentally friendly approach.
Q2: What role does 1,2,3-benzotriazin-4-(3H)-one play in the synthesis of 3H-1,4-benzodiazepin-(1H,4H)-2,5-diones?
A2: 1,2,3-Benzotriazin-4-(3H)-one (and its 6-chloro derivative) serves as a crucial starting material in the synthesis of 3H-1,4-benzodiazepin-(1H,4H)-2,5-diones []. When heated with various α-amino acids, it undergoes a thermal condensation reaction. This reaction is believed to proceed through the formation of an iminoketene intermediate, ultimately yielding the desired 3H-1,4-benzodiazepin-(1H,4H)-2,5-diones.
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